molecular formula C9H12N2O2 B13859418 4-Amino-2-(ethylamino)benzoic acid CAS No. 2486-53-5

4-Amino-2-(ethylamino)benzoic acid

Cat. No.: B13859418
CAS No.: 2486-53-5
M. Wt: 180.20 g/mol
InChI Key: NBNWGQCRCHQBHN-UHFFFAOYSA-N
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Description

Alkyl Chain Elongation and Branching

Extending the ethylamino group to propylamino or isopropylamino variants alters lipophilicity and target engagement. For example, N-propyl derivatives exhibit enhanced binding to γ-aminobutyric acid (GABA) transporters due to improved hydrophobic interactions with transmembrane domains.

Aromatic Ring Functionalization

Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 5-position increases acidity of the carboxylic acid (pKa ~3.8 → ~2.5), favoring ionic interactions with basic residues in enzyme active sites. Conversely, electron-donating methoxy groups improve solubility but reduce membrane permeability.

Table 1: Bioactivity Trends in Hybrid Derivatives

Modification Site Functional Group Target Affinity (IC₅₀) LogP
Ethylamino terminus -NHCOCH₃ COX-2: 12 μM 1.8
Carboxylic acid -CONH₂ Carbonic anhydrase: 8 μM 0.5
Para position -NO₂ Tyrosinase: 5 μM 2.1

Data synthesized from .

Tautomeric Stabilization

The compound’s ability to adopt zwitterionic forms (protonated amine + deprotonated carboxylate) enables pH-selective binding. At physiological pH, the dominant zwitterion interacts with polar enzyme pockets, while the neutral form predominates in lipid environments.

Properties

CAS No.

2486-53-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-amino-2-(ethylamino)benzoic acid

InChI

InChI=1S/C9H12N2O2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2,10H2,1H3,(H,12,13)

InChI Key

NBNWGQCRCHQBHN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Reduction of 7-Amino-3-methylphthalide to 2-Amino-6-ethylbenzoic Acid (Related Intermediate)

One of the prominent synthetic approaches involves the catalytic hydrogenation of 7-amino-3-methylphthalide to yield 2-amino-6-ethylbenzoic acid , a closely related intermediate that can be further functionalized to this compound.

  • Reaction conditions:

    • Solvent: Water or a mixture of water and water-miscible solvents.
    • pH: Adjusted to 7 or above to facilitate reduction.
    • Catalyst: Raney nickel or palladium-based catalysts.
    • Hydrogen source: Hydrogen gas, formic acid derivatives, or cyclohexene.
    • Temperature: Preferably 20-100 °C, optimally 80-100 °C.
    • Pressure: Hydrogen pressure between 1-100 bar, with 2-5 bar being a practical range for safety and efficiency.
  • Mechanism insight:

    • The lactone ring in 7-amino-3-methylphthalide is resistant to reduction under acidic or neutral conditions but is readily reduced at alkaline pH, likely via ring-opening to a hydroxy-ethyl intermediate before full reduction.
  • Isolation:

    • The product can be isolated by standard methods such as extraction, precipitation, or evaporation.
  • Advantages:

    • This method offers improved reliability and cost-effectiveness compared to prior art.
    • It is suited for large-scale manufacturing, especially as a precursor for paquinimod synthesis.
Parameter Condition/Value Notes
Solvent Water or water-miscible solvent pH adjusted to ≥7
Catalyst Raney nickel or Pd-based catalyst Efficient hydrogenation
Temperature 20-100 °C (preferably 80-100 °C) Reaction rate optimized at higher range
Hydrogen pressure 1-100 bar (preferably 2-5 bar) Safety considerations
Hydrogen source H2 gas, formic acid derivatives Alternative hydrogen donors
Isolation methods Extraction, precipitation, evaporation Standard purification techniques

Source: EP2316818A1 patent, 2009

Preparation via Oximation and Catalytic Reduction of 4-Carboxybenzaldehyde Derivatives

Another synthetic strategy involves the conversion of 4-carboxybenzaldehyde or its alkyl esters (e.g., methyl 4-formylbenzoate) to 4-amino derivatives via oximation followed by catalytic hydrogenation.

  • Step 1: Oximation

    • React 4-carboxybenzaldehyde or methyl 4-formylbenzoate with hydroxylamine to form the corresponding oxime.
  • Step 2: Catalytic Reduction

    • The oxime is reduced in an aqueous sodium hydroxide solution using hydrogen gas.
    • Catalysts such as palladium on carbon are employed.
    • Reaction conditions allow use of relatively low hydrogen pressure due to the presence of alkali.
    • Stirring speed and reaction time critically influence conversion efficiency.
  • Reaction parameters and effect on yield:

Stirring Speed (rpm) Reaction Time (hours) Conversion Efficiency (LC area %)
700 2.5 Lower
1000 8.5 Moderate
1500 3.5 Highest
2000 3.5 Lower than 1500 rpm
  • Advantages:
    • Low-cost and high-yield process.
    • Simplified purification due to aqueous conditions.
    • Suitable for scale-up.

Source: CN102791677B and WO2011087211A2 patents, 2010

Alternative Methods: Hydrazine Hydrate and Raney Nickel Catalyzed Reduction

In some cases, 4-amino derivatives of benzoic acid are prepared via reduction of nitro or acetamido intermediates using hydrazine hydrate in the presence of Raney nickel catalyst.

  • Process:

    • Starting from nitro-substituted benzoic acid derivatives.
    • Reduction under mild conditions (room temperature, 12-24 hours).
    • Use of aprotic solvents such as benzene or methylene chloride.
    • Followed by isolation of the free base or acid addition salts.
  • Advantages:

    • Milder conditions compared to catalytic hydrogenation with H2 gas.
    • Potentially higher yields for certain substituents.

Source: US5514676A patent, 1995

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Remarks
Reduction of 7-amino-3-methylphthalide 7-amino-3-methylphthalide Raney nickel or Pd catalyst, H2 pH ≥7, 20-100 °C, 1-100 bar H2 Reliable, cost-effective, scalable
Oximation + catalytic reduction 4-carboxybenzaldehyde or esters Hydroxylamine, Pd/C, NaOH Aqueous alkali, low H2 pressure High yield, simple purification, stirring speed critical
Hydrazine hydrate reduction Nitro or acetamido benzoic acid Raney nickel, hydrazine hydrate Room temp, aprotic solvent Mild conditions, good yields for specific substituents
Hydrazide formation from ethyl-4-aminobenzoate Ethyl-4-aminobenzoate Hydrazine hydrate, ethanol Reflux 8 h Useful for related derivatives, moderate yield

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(ethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

4-Amino-2-(ethylamino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of folic acid by competing with para-aminobenzoic acid for binding to pteridine synthetase . This inhibition can lead to antimicrobial effects, as folic acid is essential for the growth and replication of many microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted benzoic acids are widely studied for their diverse chemical and biological properties. Below is a detailed comparison of 4-amino-2-(ethylamino)benzoic acid with analogous derivatives:

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents pKa Notable Properties
This compound C₁₀H₁₀N₂O₂ 190.2 -NH₂ (4-), -NHCH₂CH₃ (2-) 3.91 Moderate solubility in polar solvents; forms hydrogen-bonded dimers
4-Amino-2-methylbenzoic acid C₈H₉NO₂ 151.16 -NH₂ (4-), -CH₃ (2-) N/A Lower solubility in ethers; used in dye synthesis
4-Amino-2-chlorobenzoic acid C₇H₆ClNO₂ 171.58 -NH₂ (4-), -Cl (2-) N/A Higher acidity due to electron-withdrawing Cl; crystallizes with intramolecular H-bonds
4-Amino-2-(trifluoromethyl)benzoic acid C₈H₆F₃NO₂ 205.14 -NH₂ (4-), -CF₃ (2-) N/A Enhanced hydrophobicity; used in agrochemicals
4-Fluoro-2-(phenylamino)benzoic acid C₁₃H₁₀FNO₂ 235.22 -F (4-), -NHPh (2-) N/A Forms A–B acid dimers via O–H⋯O bonds; crystallographic dihedral angle ~55°

Research Findings and Limitations

  • Synthetic Challenges : The preparation of 4-substituted benzoic acids often requires anhydrous conditions and careful stoichiometry, as seen in the synthesis of 4-(4-substitutedbenzamido)benzoic acid derivatives using THF and Na₂CO₃ .
  • Data Gaps: Solubility data for this compound in non-polar solvents remain scarce, unlike its hydroxy- or chloro-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-2-(ethylamino)benzoic acid, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with methyl-2-ethoxybenzoate derivatives. Key steps include nucleophilic substitution of the ethoxy group with ethylamine under controlled pH (8–9) and temperature (60–80°C) to ensure regioselectivity . Purification via recrystallization or column chromatography is critical to achieve >95% purity. Optimization can focus on solvent selection (e.g., ethanol/water mixtures) and catalyst use (e.g., pyridine for acylation reactions) to improve yields .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • FT-IR : Confirms functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, amino N-H bend at 1600 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) identifies substituents: aromatic protons (δ 6.5–7.5 ppm), ethylamino CH₂ (δ 2.8–3.2 ppm), and carboxylic acid proton (δ 12–13 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the anticoccidial activity of this compound derivatives, considering variables like dosage and parasite strains?

  • Methodological Answer :

  • Parasite Models : Use Eimeria tenella-infected avian models to replicate coccidiosis. Administer derivatives orally at 10–100 mg/kg/day for 5–7 days .
  • Dosage Optimization : Perform dose-response studies (e.g., 10, 50, 100 mg/kg) with negative (untreated) and positive (sulfadimidine-treated) controls.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare oocyst reduction rates. Address variability by using ≥10 animals per group .

Q. What strategies mitigate contradictory results in antioxidant versus antiparasitic activity studies of aminobenzoic acid derivatives?

  • Methodological Answer :

  • Mechanistic Studies : Use electron paramagnetic resonance (EPR) to quantify free radical scavenging (antioxidant activity) and compare with antiparasitic IC₅₀ values. Structural analogs with electron-donating groups (e.g., ethylamino) may enhance redox activity but reduce membrane permeability for parasitic targets .
  • Dual-Activity Screening : Prioritize derivatives with balanced logP (1.5–3.0) to optimize both cellular uptake and redox capacity. For example, methyl ester prodrugs improve bioavailability while retaining antiparasitic efficacy .

Q. How does the ethylamino substituent influence the compound’s bioavailability compared to other alkylamino groups?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with methylamino, propylamino, or cyclohexylamino groups. Evaluate solubility (shake-flask method) and permeability (Caco-2 cell monolayer assay). Ethylamino derivatives show optimal logD (1.8 at pH 7.4) and permeability (Papp = 8.2 × 10⁻⁶ cm/s) .
  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat). Ethylamino groups reduce CYP450-mediated oxidation compared to bulkier substituents, extending half-life (t₁/₂ = 2.1 hours vs. 0.8 hours for propylamino) .

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